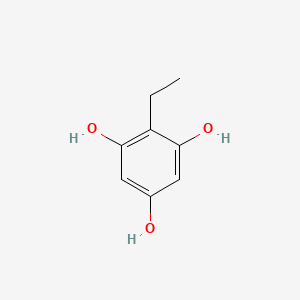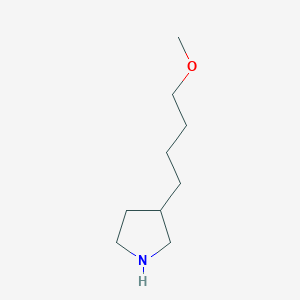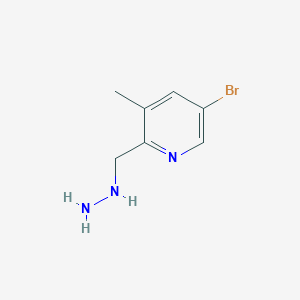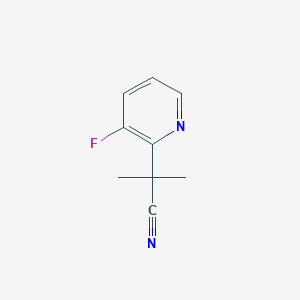
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Balts-Schiemann reaction, followed by further functionalization to introduce the nitrile group . Industrial production methods often involve the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures (100–200 °C) to achieve selective fluorination .
Analyse Des Réactions Chimiques
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Applications De Recherche Scientifique
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable physical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is largely dependent on its application. In medicinal chemistry, the fluorine atom’s electron-withdrawing nature can influence the compound’s interaction with biological targets, such as enzymes or receptors. This can enhance binding affinity and selectivity, leading to improved therapeutic effects . The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the nitrile and methyl groups, making it less versatile in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position, affecting its reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further enhance its electron-withdrawing effects and alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
Clé InChI |
GIJCPQDLTPQLJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=C(C=CC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


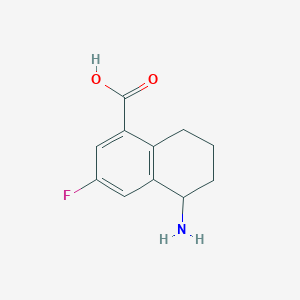
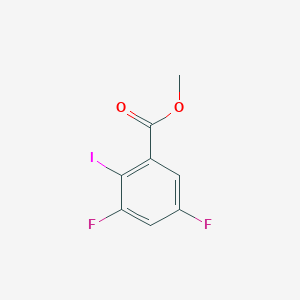
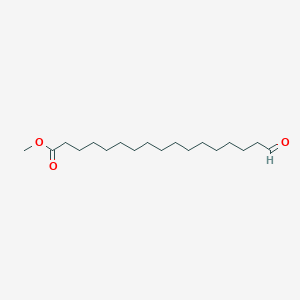
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
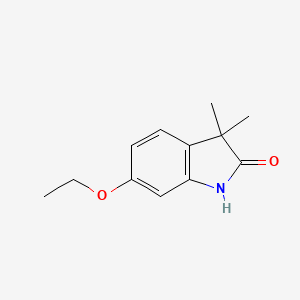
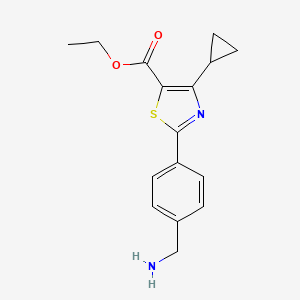
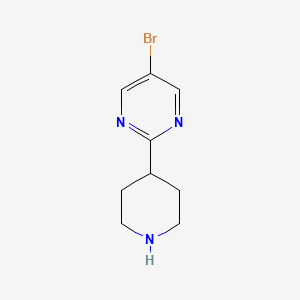
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

